molecular formula C23H22N2O3 B3550196 N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)benzamide

N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)benzamide

Cat. No.: B3550196
M. Wt: 374.4 g/mol
InChI Key: PUBJKAPZUZONBW-UHFFFAOYSA-N
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Description

“N-(3-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common moiety in various pharmaceutical drugs . The compound also has a phenoxy group attached to an acetyl group, which is a common structure in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, an acetyl group, and a phenoxy group. These functional groups could potentially allow for various types of chemical reactions .


Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. The benzamide group could participate in nucleophilic substitution reactions . The acetyl group could undergo reactions typical of carbonyl compounds, such as nucleophilic addition .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Factors such as polarity, molecular weight, and the presence of aromatic rings would influence properties like solubility, melting point, and reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper disposal methods .

Future Directions

The study of benzamide derivatives is a rich field with potential for the discovery of new pharmaceutical drugs . Future research could involve the synthesis and testing of various derivatives of this compound to explore their potential biological activity.

Properties

IUPAC Name

N-[3-[[2-(3,5-dimethylphenoxy)acetyl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-16-11-17(2)13-21(12-16)28-15-22(26)24-19-9-6-10-20(14-19)25-23(27)18-7-4-3-5-8-18/h3-14H,15H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBJKAPZUZONBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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